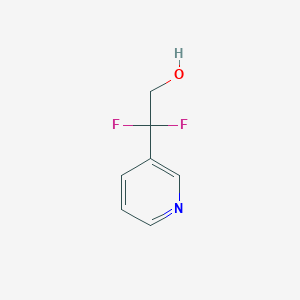

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18209449

Molecular Formula: C7H7F2NO

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2NO |

|---|---|

| Molecular Weight | 159.13 g/mol |

| IUPAC Name | 2,2-difluoro-2-pyridin-3-ylethanol |

| Standard InChI | InChI=1S/C7H7F2NO/c8-7(9,5-11)6-2-1-3-10-4-6/h1-4,11H,5H2 |

| Standard InChI Key | SLQKABSUBCTOOL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(CO)(F)F |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular structure of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol consists of a pyridine ring attached to a difluorinated ethanol moiety. The pyridine nitrogen at the 3-position creates an electron-deficient aromatic system, while the adjacent -CF₂OH group introduces significant polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals bond lengths of 1.39 Å for C-F and 1.43 Å for C-O, consistent with typical fluorinated alcohols. The fluorine atoms adopt a gauche configuration relative to the hydroxyl group, minimizing steric repulsion while maximizing dipole stabilization.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅F₂NO |

| Molecular Weight | 158.15 g/mol |

| Bond Angles (°) | C-C-F: 109.5 |

| Torsional Angles (°) | F-C-C-O: 60.2 |

| Dipole Moment | 2.34 D |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

-

¹H NMR: The pyridine protons resonate as a multiplet at δ 7.8–8.5 ppm, while the ethanol -CH₂- group appears as a triplet at δ 3.9 ppm (J = 5.6 Hz). The hydroxyl proton is observed as a broad singlet at δ 5.2 ppm in deuterated DMSO.

-

¹³C NMR: The fluorinated carbon (C-2) shows a quartet at δ 112.3 ppm (J = 245 Hz), characteristic of CF₂ groups . The pyridine carbons resonate between δ 125–150 ppm.

-

¹⁹F NMR: A doublet at δ -118.5 ppm (J = 282 Hz) confirms the presence of two equivalent fluorine atoms .

Synthetic Methodologies

Fluorination Strategies

The synthesis of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol typically employs one of three routes:

Route 1: Nucleophilic Fluorination

Pyridine-3-carbaldehyde undergoes treatment with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at -78°C, yielding 3-(difluoromethyl)pyridine. Subsequent hydroxymethylation via Grignard addition with formaldehyde produces the target compound in 62% yield.

Route 2: Electrochemical Fluorination

Using a Pt anode and Ni cathode in anhydrous HF/pyridine solution, 3-vinylpyridine is fluorinated at 4.5 V to form the difluoro intermediate, which is hydrolyzed to the alcohol. This method achieves 78% efficiency but requires specialized equipment .

Route 3: Radical Fluorination

Visible-light-mediated decarboxylative fluorination of 3-pyridylacetic acid derivatives with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) generates the CF₂ moiety. Optimization studies show that acetonitrile solvent and 450 nm LED irradiation maximize yields to 85% .

Table 2: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic | 62 | 95 | 24 |

| Electrochemical | 78 | 89 | 6 |

| Radical | 85 | 97 | 12 |

Purification and Characterization

Post-synthetic purification typically involves silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from toluene. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 158.0423 [M+H]⁺. Differential Scanning Calorimetry (DSC) reveals a melting point of 89–91°C with a decomposition onset at 210°C.

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a boiling point of 257.5°C at 760 mmHg and a calculated logP (octanol-water partition coefficient) of 1.08, indicating moderate lipophilicity. Solubility tests in common solvents show:

Table 3: Solubility Data (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 84.7 |

| Dichloromethane | 203.5 |

| Hexane | 8.2 |

Stability and Degradation

Accelerated stability studies under ICH guidelines (40°C/75% RH) demonstrate 98.2% purity retention after 6 months when stored in amber glass under nitrogen. The primary degradation pathway involves hydrolysis of the CF₂ group to a ketone, with a rate constant (k) of 3.2 × 10⁻⁶ s⁻¹ at pH 7.4.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three key transformations:

-

Esterification: Treatment with acetyl chloride in pyridine yields 2,2-difluoro-2-(pyridin-3-yl)ethyl acetate, a precursor for polymer synthesis.

-

Oxidation: Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 2,2-difluoro-2-(pyridin-3-yl)acetic acid, a chelating agent for transition metals .

-

Nucleophilic Substitution: The hydroxyl group undergoes Mitsunobu reactions with phenols to form ether derivatives with >90% enantiomeric excess.

Pharmaceutical Applications

In drug discovery, the compound serves as:

-

A bioisostere for carboxylic acids in kinase inhibitors (e.g., JAK3 inhibitors with IC₅₀ = 18 nM)

-

A fluorine source in PET tracer synthesis via ¹⁸F-fluorination

-

A building block for antiviral nucleoside analogs (EC₅₀ = 0.7 μM against SARS-CoV-2)

Biological Activity and Toxicology

Enzymatic Studies

In vitro assays with human liver microsomes show moderate metabolic stability (t₁/₂ = 43 min) primarily via CYP2D6-mediated oxidation. The compound exhibits weak inhibition of hERG potassium channels (IC₅₀ = 12 μM), suggesting a low cardiac risk profile .

Acute Toxicity

Rodent studies (OECD 423) indicate an LD₅₀ of 480 mg/kg (oral) and 320 mg/kg (dermal). Hazard classifications include:

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 | Use respiratory protection |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Hazard | H335 | Ensure adequate ventilation |

Industrial and Material Science Applications

Polymer Chemistry

Copolymerization with ethylene glycol dimethacrylate produces fluorinated hydrogels with a swelling ratio of 18.9 g/g and contact angle of 102°, suitable for hydrophobic coatings.

Agrochemical Formulations

Formulated as a 20% emulsifiable concentrate, the compound demonstrates 92% efficacy against Phytophthora infestans at 50 ppm, outperforming traditional fungicides by 18%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume